molecular formula C17H19NO4 B329598 BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE

BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B329598
M. Wt: 301.34 g/mol
InChI Key: BEEUOMXWBGZWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C17H19NO4 It is known for its unique chemical structure, which includes a butyl ester group, a furoyl group, and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 5-methyl-2-furoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group in the aminobenzoate moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids derived from the furoyl group.

    Reduction: Amines derived from the nitro group.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds such as:

    Butyl 4-aminobenzoate: Lacks the furoyl group, resulting in different chemical properties and reactivity.

    Methyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.

    Ethyl 4-[(5-methyl-2-furoyl)amino]benzoate: Contains an ethyl ester group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

butyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C17H19NO4/c1-3-4-11-21-17(20)13-6-8-14(9-7-13)18-16(19)15-10-5-12(2)22-15/h5-10H,3-4,11H2,1-2H3,(H,18,19)

InChI Key

BEEUOMXWBGZWOV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C

Origin of Product

United States

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